

Technical Guide: Structural Properties of Novel Compounds

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Compound of Interest

Compound Name: *OdS1*

Cat. No.: *B1577234*

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Disclaimer: The term "**OdS1** compound" did not correspond to a specific, publicly documented chemical entity in the conducted search. The following guide provides a comprehensive template for the structural elucidation of a novel compound, adhering to the user's specified format and content requirements. This framework can be populated with specific data once the compound in question is identified by a systematic name, CAS number, or other recognized identifier.

Introduction

The structural characterization of a novel chemical entity is a critical step in drug discovery and development. A thorough understanding of a compound's three-dimensional arrangement, atomic connectivity, and physicochemical properties is paramount for elucidating its mechanism of action, optimizing its biological activity, and ensuring its safety and efficacy. This document outlines the standard methodologies and data presentation formats for the structural analysis of a new compound, hypothetically designated here as "Compound X."

Physicochemical and Crystallographic Data

Quantitative data derived from experimental analyses are crucial for defining the structural properties of a compound. These data are best presented in a tabular format for clarity and comparative analysis.

Table 1: Summary of Physicochemical Properties for Compound X

Property	Value	Method of Determination
Molecular Formula	C ₂₀ H ₂₅ N ₅ O ₃	High-Resolution Mass Spectrometry
Molecular Weight	383.44 g/mol	Mass Spectrometry
Melting Point	175-178 °C	Differential Scanning Calorimetry
Solubility	1.2 mg/mL in DMSO	HPLC-based Solubility Assay
pKa	8.2 (basic), 4.5 (acidic)	Potentiometric Titration

Table 2: Crystallographic Data for Compound X

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	18.962
b (Å)	10.851
c (Å)	16.493
β (°)	107.37
Volume (Å ³)	3234.5
Z	4
Density (calculated) (g/cm ³)	1.315
R-factor	0.045
Data Source	Single-Crystal X-ray Diffraction

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental results.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement of a crystalline compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Crystal Growth:** Crystals of Compound X suitable for X-ray diffraction were grown by slow evaporation of a saturated solution in ethanol at 4 °C.
- **Data Collection:** A single crystal was mounted on a goniometer and data were collected on a Bruker D8 VENTURE diffractometer with Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$) at 100 K.
- **Structure Solution and Refinement:** The structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F^2 using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, dynamics, and chemical environment of nuclei.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Sample Preparation:** 10 mg of Compound X was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- **^1H NMR Spectroscopy:** ^1H NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **^{13}C NMR Spectroscopy:** ^{13}C NMR spectra were recorded on the same instrument at 125 MHz.
- **2D NMR (COSY, HSQC, HMBC):** Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments were performed to establish proton-proton and proton-carbon connectivities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.^{[9][10][11][12][13]}

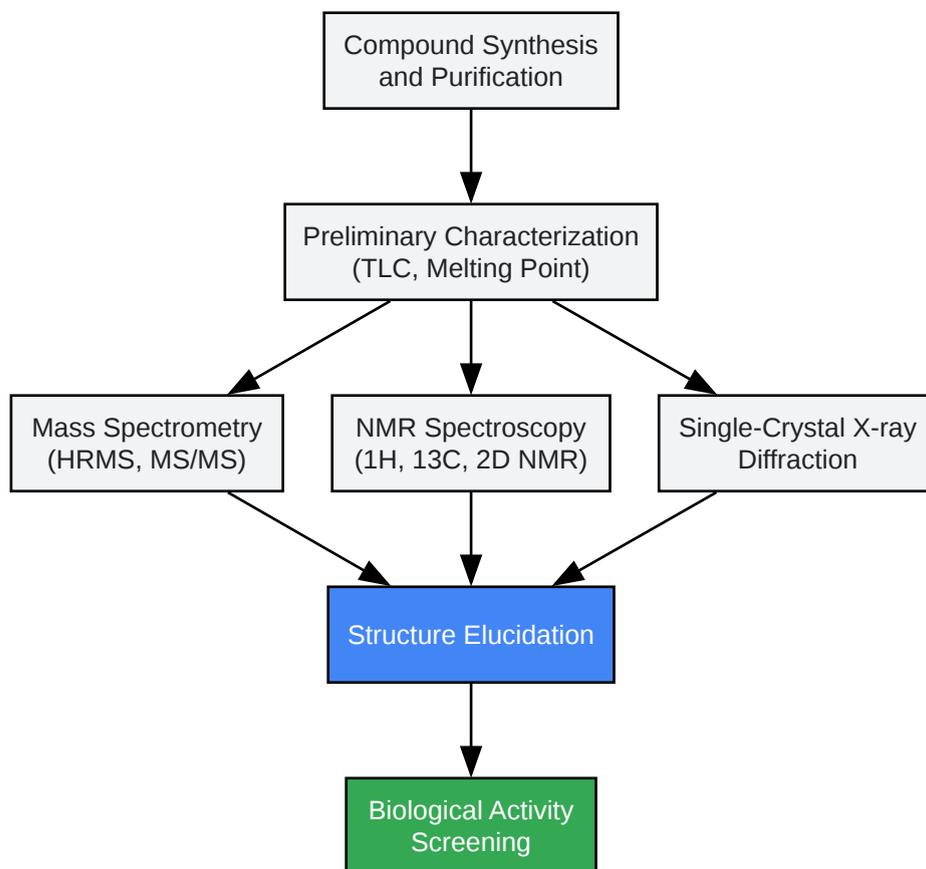
- High-Resolution Mass Spectrometry (HRMS): HRMS was performed on a Waters Xevo G2-XS QToF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was infused directly at a flow rate of 5 $\mu\text{L}/\text{min}$.
- Tandem Mass Spectrometry (MS/MS): Fragmentation patterns were studied using collision-induced dissociation (CID) to provide further structural information. Precursor ions were selected in the quadrupole and fragmented in the collision cell with argon gas.

Visualizations

Diagrams are invaluable for representing complex information such as experimental workflows and biological pathways.

Experimental Workflow for Structural Elucidation

The following diagram illustrates the general workflow for determining the structure of a novel compound.

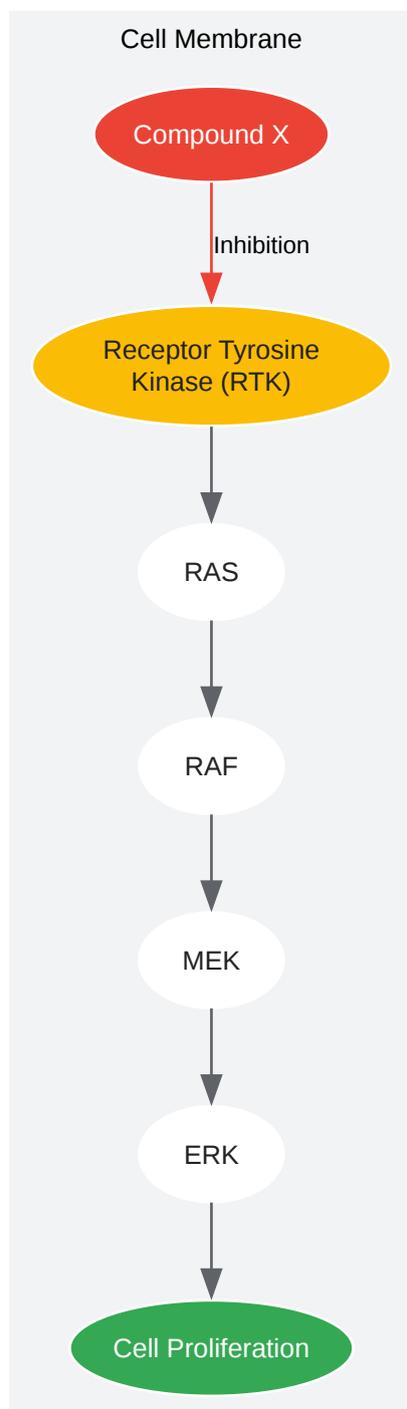


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Workflow for Compound Structural Elucidation

Hypothetical Signaling Pathway of Compound X

This diagram depicts a hypothetical signaling pathway that could be modulated by Compound X, based on preliminary biological screening.



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Hypothetical Inhibition of a Proliferation Pathway

Conclusion

The comprehensive structural analysis of a novel compound is a multi-faceted process that relies on the integration of data from various analytical techniques. The methodologies and data presentation formats outlined in this guide provide a robust framework for the characterization of new chemical entities, facilitating their progression through the drug discovery and development pipeline. For the specific "**OdS1** compound," a more precise chemical identifier is required to populate this framework with factual data.

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